N-(4-{[2'-(acetylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide
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Description
Acetamide derivatives and thiadiazole compounds play significant roles in pharmaceutical and chemical research due to their diverse biological activities and chemical properties. The specific compound is related to a class of chemicals that have been explored for various synthetic and application-oriented research.
Synthesis Analysis
The synthesis of acetamide derivatives often involves acetylation, esterification, and ester interchange steps. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide showcases a multi-step reaction starting from N-methylaniline, demonstrating the complexity and efficiency of synthesizing such compounds (Zhou & Shu, 2002).
Molecular Structure Analysis
Molecular structure analysis of thiadiazole and acetamide derivatives reveals their geometrical features, including orientation angles between rings and hydrogen bonding patterns that contribute to their stability and reactivity. For instance, the crystal structure of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide provides insight into molecular orientations and intermolecular interactions (Saravanan et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including hydrogen bonding and ester interchange, reflecting their reactive nature. The interactions between molecules, such as C—H⋯N hydrogen bonds, play a critical role in determining their chemical behavior and potential applications (Saravanan et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure and thermal stability, are crucial for understanding their application potential. Studies on related compounds, such as N-[4-Acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl] acetamide derivatives, highlight the importance of physical characterization in drug development and material science (Wang et al., 2010).
Future Directions
The potential applications and future directions for research on this compound would depend on its physical, chemical, and biological properties. Given its complex structure and the presence of several functional groups, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .
properties
IUPAC Name |
N-[4-[[4-(2-acetamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2.BrH/c1-9-15(26-17(18-9)20-11(3)24)14-8-25-16(22-14)21-13-6-4-12(5-7-13)19-10(2)23;/h4-8H,1-3H3,(H,19,23)(H,21,22)(H,18,20,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAICWXCWSXXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=C(C=C3)NC(=O)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[4-(2-acetamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide |
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